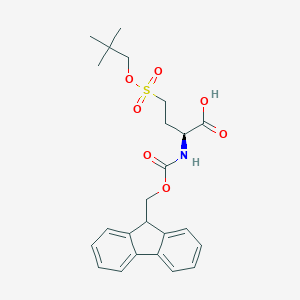

Fmoc-4-(neopentyloxysulfonyl)-ABU-OH

Descripción general

Descripción

Fmoc-4-(neopentyloxysulfonyl)-ABU-OH, also known as Fmoc-4-(neopentyloxysulfonyl)-L-aminobutyric acid, is a modified amino acid derivative. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during the coupling reactions. The neopentyloxysulfonyl group provides additional stability and unique reactivity to the molecule.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-4-(neopentyloxysulfonyl)-ABU-OH typically involves the protection of the amino group with the Fmoc group, followed by the introduction of the neopentyloxysulfonyl group. The process can be summarized as follows:

Fmoc Protection: The amino group of L-aminobutyric acid is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as diisopropylethylamine (DIPEA).

Neopentyloxysulfonylation: The protected amino acid is then reacted with neopentyloxysulfonyl chloride in the presence of a base to introduce the neopentyloxysulfonyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques can further streamline the production process .

Análisis De Reacciones Químicas

Types of Reactions

Fmoc-4-(neopentyloxysulfonyl)-ABU-OH undergoes various chemical reactions, including:

Deprotection: Removal of the Fmoc group using bases such as piperidine or pyrrolidine.

Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like HBTU or DIC.

Substitution Reactions: The neopentyloxysulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide (DMF) or pyrrolidine in less polar solvents like dimethyl sulfoxide/ethyl acetate (DMSO/EtOAc).

Coupling: HBTU or DIC in the presence of bases like DIPEA.

Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.

Peptide Products: Coupling reactions result in the formation of peptides with the desired sequence.

Substituted Products: Nucleophilic substitution yields derivatives with modified side chains

Aplicaciones Científicas De Investigación

Peptide Synthesis

Fmoc-4-(neopentyloxysulfonyl)-ABU-OH is primarily utilized in the synthesis of peptides. Its orthogonal protection allows for selective deprotection strategies, making it advantageous in complex peptide assembly. The neopentyl sulfonate group can be cleaved under mild conditions, facilitating the incorporation of this compound into peptide sequences without compromising the integrity of sensitive functional groups .

Table 1: Cleavage Conditions for Neopentyl Sulfonate

| Cleavage Method | Conditions |

|---|---|

| HF/m-cresol | Standard cleavage method |

| 0.1% TFA in water/acetonitrile | Slow hydrolysis method |

Development of Receptor Ligands

The compound can serve as a substitute for glutamic acid (Glu) in the design of receptor ligands. Its incorporation into peptide sequences can enhance binding affinity and specificity towards various receptors, which is crucial for drug design targeting neurochemical pathways .

Enzyme Inhibitors

This compound has been explored as a component in enzyme inhibitors. The acidic moiety introduced by this compound can modulate the interaction with enzyme active sites, potentially leading to the development of novel therapeutic agents that can inhibit specific enzymatic activities associated with diseases such as cancer and neurodegenerative disorders .

Biomedical Research

Research indicates that homocysteic acid, from which this compound is derived, can have significant effects on endothelial tissue. This highlights the compound's potential role in studying cardiovascular diseases and developing treatments targeting endothelial dysfunction .

Case Studies and Research Findings

Several studies have documented the applications of this compound within various research contexts:

- Study on Peptide Ligands : A study demonstrated that peptides incorporating this compound exhibited enhanced receptor binding compared to their non-modified counterparts, suggesting improved pharmacological profiles .

- Anticancer Activity : Research involving derivatives of this compound showed promising anticancer activity by inhibiting specific pathways involved in tumor growth, indicating its potential as a lead compound for further drug development .

Mecanismo De Acción

The mechanism of action of Fmoc-4-(neopentyloxysulfonyl)-ABU-OH is primarily related to its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during coupling reactions, preventing unwanted side reactions. The neopentyloxysulfonyl group provides steric hindrance and stability, facilitating selective reactions. The compound’s ability to undergo self-assembly and form stable structures is attributed to the hydrophobic and aromatic nature of the Fmoc group .

Comparación Con Compuestos Similares

Similar Compounds

- Fmoc-4-(neopentyloxysulfonyl)-L-alanine

- Fmoc-4-(neopentyloxysulfonyl)-L-homoalanine

- Fmoc-4-(neopentyloxysulfonyl)-L-ornithine

- Fmoc-4-(neopentyloxysulfonyl)-L-lysine

Uniqueness

Fmoc-4-(neopentyloxysulfonyl)-ABU-OH is unique due to its specific combination of the Fmoc protecting group and the neopentyloxysulfonyl group. This combination provides enhanced stability and reactivity compared to other Fmoc-protected amino acids. The neopentyloxysulfonyl group offers steric protection and unique reactivity, making it suitable for specialized applications in peptide synthesis and bioconjugation .

Actividad Biológica

Fmoc-4-(neopentyloxysulfonyl)-ABU-OH, also known as (S)-2-(Fmoc-amino)-4-neopentyloxysulfonyl-butyric acid, is an orthogonally protected derivative of homocysteic acid. This compound plays a significant role in peptide synthesis and has potential applications in various biological contexts, particularly as a substitute for glutamic acid (Glu) and for introducing acidic moieties into peptides.

- CAS Number : 220951-81-5

- Molecular Formula : C₂₄H₂₉NO₇S

- Molecular Weight : 475.56 g/mol

- Structure : The neopentyl sulfonate group can be cleaved under specific conditions, making it versatile for peptide synthesis.

This compound can be integrated into peptide sequences to enhance biological activity through:

- Receptor Ligands : It serves as a potent ligand for various receptors, potentially influencing signaling pathways.

- Enzyme Inhibitors : The compound's structure allows it to act as an inhibitor, affecting enzyme activity and metabolic pathways.

Biological Activity

The biological activity of this compound is primarily characterized by its incorporation into peptides that modulate physiological responses. Research indicates its utility in:

- Neurotransmission : As a homocysteic acid derivative, it may influence neurotransmitter release and receptor activation.

- Endothelial Function : Given that homocysteic acid can damage endothelial tissues, this compound's role in mitigating or enhancing such effects is under investigation.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Receptor Modulation | Acts as a ligand for neurotransmitter receptors |

| Enzyme Inhibition | Potential inhibitor of specific enzymes involved in metabolic pathways |

| Endothelial Impact | May influence endothelial cell function and health |

Case Studies and Research Findings

- Peptide Synthesis Applications :

- Neuropharmacological Effects :

- Tissue Repair Studies :

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing Fmoc-4-(neopentyloxysulfonyl)-ABU-OH, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves Fmoc-protected amino acid coupling using carbodiimide-based reagents (e.g., HOBt/DIC). Purification is achieved via reverse-phase HPLC with C18 columns, monitoring UV absorbance at 260–280 nm. Purity (>98%) is confirmed by LC-MS and NMR (¹H/¹³C) to validate the absence of side products like deprotected intermediates . Pre-synthesis, ensure anhydrous conditions to prevent hydrolysis of the neopentyloxysulfonyl group.

Q. How should this compound be stored to maintain stability during experiments?

- Methodological Answer : Store lyophilized powder at -20°C in a desiccator to prevent moisture absorption. For short-term use (1–2 weeks), dissolve in anhydrous DMSO (10 mM stock) and aliquot to avoid freeze-thaw cycles. Long-term storage (-80°C) is recommended, with stability verified via periodic LC-MS to detect degradation (e.g., sulfonyl group hydrolysis) .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- LC-MS : Confirms molecular weight (475.55 g/mol) and purity. Use electrospray ionization (ESI) in positive mode for optimal detection.

- NMR : ¹H NMR in DMSO-d₆ identifies key peaks: Fmoc aromatic protons (δ 7.2–7.8 ppm), neopentyl methyl groups (δ 1.0–1.2 ppm), and ABU backbone protons (δ 3.5–4.5 ppm).

- FT-IR : Validate sulfonyl (S=O) stretching at ~1350–1150 cm⁻¹ and Fmoc carbonyl (C=O) at ~1700 cm⁻¹ .

Advanced Research Questions

Q. How does the neopentyloxysulfonyl group influence peptide conformational stability in solid-phase synthesis?

- Methodological Answer : The bulky neopentyl group sterically hinders aggregation during peptide elongation, improving solubility in SPPS solvents like DMF. Compare coupling efficiencies using Kaiser tests with/without the group. For example, in β-sheet-prone sequences, this modification reduces interchain hydrogen bonding, as shown by CD spectroscopy or TEM for aggregation analysis .

Q. What strategies mitigate solubility challenges when incorporating this derivative into hydrophobic peptide sequences?

- Methodological Answer :

- Solvent Optimization : Use DMSO:DMF (1:4) mixtures for dissolution.

- Backbone Modification : Pair with polar residues (e.g., Lys, Glu) to balance hydrophobicity.

- Microwave-Assisted Synthesis : Enhances solvation and coupling efficiency for problematic sequences. Validate solubility via dynamic light scattering (DLS) pre/post-synthesis .

Q. How can contradictions in reported solubility data for Fmoc-protected amino acids be resolved?

- Methodological Answer : Replicate experiments under controlled humidity/temperature. For example, if solubility in DMSO varies between studies, test under anhydrous vs. humid conditions using Karl Fischer titration to quantify water content. Cross-reference with X-ray crystallography to correlate crystal packing with solubility trends .

Q. What are the implications of the neopentyloxysulfonyl group in enzymatic cleavage studies?

- Methodological Answer : The group may resist non-specific protease activity, enhancing peptide stability in biological assays. To test, incubate modified vs. unmodified peptides with trypsin/chymotrypsin and monitor degradation via MALDI-TOF. Compare half-lives and identify cleavage sites using Edman sequencing .

Q. Notes for Experimental Design

Propiedades

IUPAC Name |

(2S)-4-(2,2-dimethylpropoxysulfonyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO7S/c1-24(2,3)15-32-33(29,30)13-12-21(22(26)27)25-23(28)31-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,12-15H2,1-3H3,(H,25,28)(H,26,27)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYNFNWKIJOXRLL-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)COS(=O)(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)COS(=O)(=O)CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60472961 | |

| Record name | Fmoc-4-(neopentyloxysulfonyl)- L-aminobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220951-81-5 | |

| Record name | Fmoc-4-(neopentyloxysulfonyl)- L-aminobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.